molecular formula C6H4Cl3N B147634 3,4,5-Trichloroaniline CAS No. 634-91-3

3,4,5-Trichloroaniline

Cat. No. B147634
CAS RN: 634-91-3
M. Wt: 196.5 g/mol
InChI Key: XOGYQVITULCUGU-UHFFFAOYSA-N
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Description

3,4,5-Trichloroaniline is a chemical compound with the linear formula Cl3C6H2NH2 . It has a molecular weight of 196.46 . This compound forms tri- and tetrachloroaniline-Pt (II) complexes which have shown good antileukemic activity .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trichloroaniline is represented by the SMILES string Nc1cc(Cl)c(Cl)c(Cl)c1 . This indicates that the nitrogen atom is bonded to a carbon atom, which is part of a benzene ring. The benzene ring has three chlorine atoms attached to it at the 3rd, 4th, and 5th positions.


Chemical Reactions Analysis

3,4,5-Trichloroaniline has been used in the determination of substituted aromatic amines in sediment or water samples by capillary column gas chromatography . It also forms tri- and tetrachloroaniline-Pt (II) complexes .


Physical And Chemical Properties Analysis

3,4,5-Trichloroaniline is a powder with a melting point of 97-99 °C (lit.) . Its InChI key is XOGYQVITULCUGU-UHFFFAOYSA-N .

Scientific Research Applications

Antileukemic Activity

3,4,5-Trichloroaniline has been found to form tri- and tetrachloroaniline-Pt (II) complexes that exhibit promising antileukemic activity . This suggests potential applications in the development of new chemotherapeutic agents .

Environmental Analysis

This compound is utilized in environmental analysis , specifically in the determination of substituted aromatic amines in sediment or water samples. It is used in capillary column gas chromatography , which is a method for separating and analyzing compounds that can be vaporized without decomposition .

Nephrotoxicity Studies

In toxicology research, 3,4,5-Trichloroaniline is a subject of study for its nephrotoxic potential . Investigations using isolated renal cortical cells aim to understand its cytotoxic effects and the role of renal biotransformation and free radicals in its toxicity .

Biotransformation and Toxicokinetics

Research on biotransformation and toxicokinetics in aquatic organisms like fish has been conducted with 3,4,5-Trichloroaniline. These studies focus on bioconcentration, uptake, and elimination processes to understand the environmental impact and behavior of such compounds .

Safety and Hazards

3,4,5-Trichloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3,4,5-trichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGYQVITULCUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212811
Record name 3,4,5-Trichloroaniline
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Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trichloroaniline

CAS RN

634-91-3
Record name 3,4,5-Trichloroaniline
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Record name 3,4,5-Trichloroaniline
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Record name 634-91-3
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Record name 3,4,5-Trichloroaniline
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Record name 3,4,5-trichloroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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